KYL ペプチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KYLペプチドは、EphA4受容体型チロシンキナーゼの阻害作用で知られる合成ペプチドです。この受容体は、シナプス可塑性や神経修復を含む様々な細胞プロセスに関与しています。 KYLペプチドは、神経保護および標的化薬物送達、特に神経変性疾患や癌の文脈において可能性を示しています .

科学的研究の応用

The KYL peptide has several scientific research applications:

Neuroprotection: It inhibits EphA4 receptor interactions, preventing synaptic damage and promoting neural repair.

Targeted Drug Delivery: The peptide can be conjugated to other molecules, such as proapoptotic peptides or siRNA, to enhance their delivery to specific cells, such as prostate cancer cells

Cancer Research: The peptide has shown potential in inducing cell death in certain cancer cell lines, making it a valuable tool in cancer research.

作用機序

KYLペプチドは、EphA4受容体型チロシンキナーゼに結合して、エフリンリガンドとの相互作用を阻害することで、その効果を発揮します。この阻害は、シナプスの損傷や神経変性に繋がる下流のシグナル伝達経路を阻害します。 ペプチドの神経保護効果は、特に神経変性疾患の文脈において重要です .

生化学分析

Biochemical Properties

The KYL peptide plays a significant role in biochemical reactions. It interacts with the EphA4 receptor tyrosine kinase, a protein that regulates many processes ranging from axon guidance and nerve regeneration to cancer . The KYL peptide binds to the ephrin-binding domain of EphA4 with low micromolar affinity .

Cellular Effects

The KYL peptide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the EphA4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The KYL peptide exerts its effects at the molecular level through binding interactions with the EphA4 receptor. This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

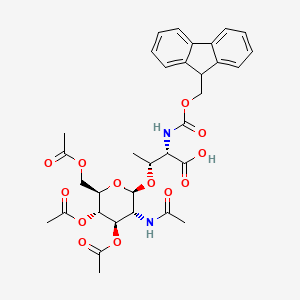

準備方法

KYLペプチドは、通常、固相ペプチド合成(SPPS)を使用して合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを伴います。このプロセスには、次のステップが含まれます。

カップリング: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

伸長: その後、カップリングと脱保護のステップを繰り返して、1つずつアミノ酸が追加されます。

化学反応の分析

KYLペプチドは、次のような様々な化学反応を受けます。

酸化: ペプチドは、特にメチオニン残基で酸化され、スルホキシドが形成されます。

還元: ペプチド内のジスルフィド結合は、ジチオスレイトールなどの還元剤を使用してチオールに還元できます。

科学研究の応用

KYLペプチドには、いくつかの科学研究の応用があります。

神経保護: EphA4受容体の相互作用を阻害し、シナプスの損傷を防ぎ、神経修復を促進します。

標的化薬物送達: ペプチドは、プロアポトーシスペプチドやsiRNAなどの他の分子に結合して、前立腺癌細胞などの特定の細胞への送達を強化できます

類似化合物との比較

KYLペプチドは、EphA4受容体に対する高い特異性で独自です。類似の化合物には、次のものがあります。

特性

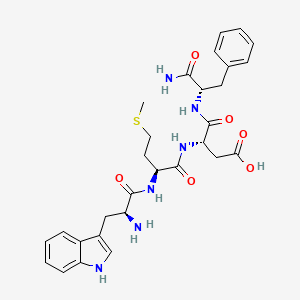

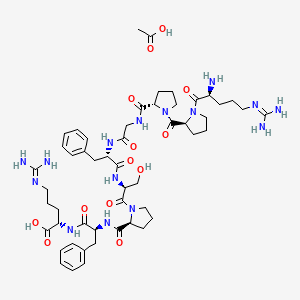

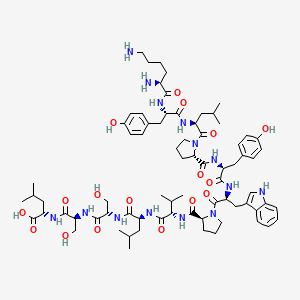

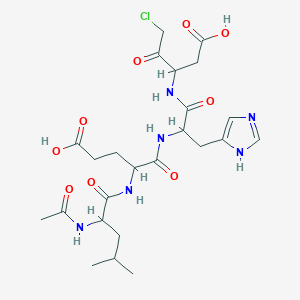

IUPAC Name |

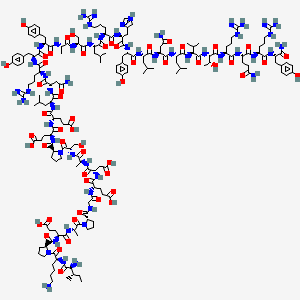

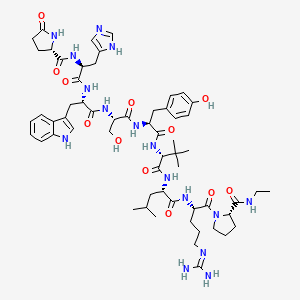

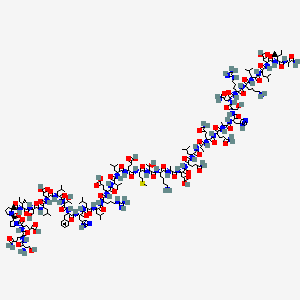

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNPYIAZMDBRLC-RKNDTPCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108N14O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1465.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the KYL peptide interact with the EphA4 receptor, and what are the downstream effects of this interaction?

A1: The KYL peptide acts as an antagonist of the EphA4 receptor, specifically targeting its ephrin-binding domain. [] This means that KYL competes with natural ligands, like ephrins, for binding to EphA4, thereby inhibiting the receptor's activation. While the exact downstream effects of this inhibition are not detailed in the provided research, it is known that EphA4 plays a role in various cellular processes, including axon guidance, nerve regeneration, and cancer progression. [] Therefore, by blocking EphA4, KYL could potentially modulate these processes.

Q2: What is known about the structural characteristics of the KYL peptide, including its binding affinity to EphA4?

A2: While the specific molecular formula and weight of the KYL peptide are not provided in the research, it is described as a peptide composed of 12 amino acids. [] Isothermal titration calorimetry analysis revealed that KYL binds to the ephrin-binding domain of EphA4 with low micromolar affinity. [] Furthermore, nuclear magnetic resonance (NMR) spectroscopy studies demonstrated significant chemical shift changes in multiple EphA4 residues upon KYL binding, suggesting extensive interactions and potential conformational changes within the receptor. []

Q3: How does the structure of the KYL peptide influence its activity and selectivity for the EphA4 receptor?

A3: Systematic replacement of each of the 12 amino acids within the KYL peptide sequence helped identify the residues critical for EphA4 binding. [] This structure-activity relationship (SAR) analysis provided valuable insights into the key structural elements dictating the peptide's affinity and selectivity towards EphA4. This knowledge could be crucial for designing more potent and selective EphA4 antagonists based on the KYL scaffold.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)